molecular formula C26H26F3NO6 B015274 5-Methyl 3-(3',4'-Dimethoxybenzyl)-1,4-Dihydro-2,6-dimethyl-5-(2'-trifluoromethyl)phenyl-3,5-pyridinedicarboxylate CAS No. 887407-05-8

5-Methyl 3-(3',4'-Dimethoxybenzyl)-1,4-Dihydro-2,6-dimethyl-5-(2'-trifluoromethyl)phenyl-3,5-pyridinedicarboxylate

Cat. No.: B015274
CAS No.: 887407-05-8
M. Wt: 505.5 g/mol
InChI Key: VBLWRCROIDERDT-UHFFFAOYSA-N
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Description

Its structure includes:

  • Core: 1,4-Dihydropyridine ring with methyl groups at positions 2 and 4.
  • Substituents:
    • A 3',4'-dimethoxybenzyl group at position 2.
    • A 2'-trifluoromethylphenyl group at position 5.
    • Methyl and 3',4'-dimethoxybenzyl ester groups at positions 3 and 5, respectively.

Properties

IUPAC Name

5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3NO6/c1-14-21(24(31)35-5)23(17-8-6-7-9-18(17)26(27,28)29)22(15(2)30-14)25(32)36-13-16-10-11-19(33-3)20(12-16)34-4/h6-12,23,30H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLWRCROIDERDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407892
Record name 5-Methyl 3-(3',4'-Dimethoxybenzyl)-1,4-Dihydro-2,6-dimethyl-5-(2'-trifluoromethyl)phenyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-05-8
Record name 5-Methyl 3-(3',4'-Dimethoxybenzyl)-1,4-Dihydro-2,6-dimethyl-5-(2'-trifluoromethyl)phenyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reactant Selection and Substitution Patterns

  • Aldehyde Components :

    • 2-Trifluoromethylbenzaldehyde : Introduces the electron-withdrawing trifluoromethyl group at the 2-position of the phenyl ring, enhancing metabolic stability and influencing ring electronics.

    • 3,4-Dimethoxybenzaldehyde : Provides the dimethoxybenzyl moiety, which may participate in subsequent alkylation or conjugation steps.

  • β-Ketoester : Methyl acetoacetate is typically employed to install the 2- and 6-methyl groups on the dihydropyridine ring.

Mechanistic Considerations

The reaction proceeds via a stepwise mechanism:

  • Knoevenagel Condensation : The aldehyde reacts with methyl acetoacetate to form an α,β-unsaturated ketone.

  • Michael Addition : A second equivalent of methyl acetoacetate attacks the unsaturated intermediate.

  • Cyclization : Ammonia or ammonium acetate facilitates ring closure to yield the 1,4-DHP core.

Critical Parameter : The ortho-substituent on the benzaldehyde (e.g., trifluoromethyl) can sterically hinder cyclization, leading to alternative products such as pyrans. To mitigate this, elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) are recommended to accelerate the desired pathway.

Post-Condensation Functionalization

The target compound requires two distinct aromatic substituents—3',4'-dimethoxybenzyl and 2'-trifluoromethylphenyl—at positions 3 and 5 of the dihydropyridine ring. Achieving this necessitates sequential functionalization.

Introduction of the 3',4'-Dimethoxybenzyl Group

  • Alkylation Strategy :
    After forming the 1,4-DHP core, the 3-position is alkylated using 3,4-dimethoxybenzyl chloride/bromide.

    • Conditions :

      • Base: Potassium carbonate or sodium hydride in anhydrous THF.

      • Temperature: 0°C to room temperature to minimize side reactions.

    • Yield Optimization :
      Excess alkylating agent (1.5–2 eq) and prolonged reaction times (12–24 h) improve conversion.

Installation of the 2'-Trifluoromethylphenyl Group

  • Friedel-Crafts Alkylation :
    The 5-position of the dihydropyridine ring undergoes electrophilic substitution with 2-trifluoromethylbenzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

    • Solvent : Dichloromethane or nitrobenzene.

    • Temperature : 0°C to prevent overalkylation.

Challenges :

  • Competing reactions at the 3-position necessitate careful stoichiometric control.

  • The electron-withdrawing trifluoromethyl group deactivates the benzyl chloride, requiring activated catalysts (e.g., FeCl₃).

Esterification and Protecting Group Strategies

The target compound features two methyl ester groups at positions 3 and 5. These are typically installed during the Hantzsch condensation but may require post-synthetic adjustments.

Esterification of the 3,5-Dicarboxylic Acid Intermediate

  • Reagents : Methanol and thionyl chloride (SOCl₂) for acid-catalyzed esterification.

  • Conditions :

    • Reflux for 6–8 h.

    • Excess methanol (5–10 eq) to drive the reaction.

Protecting Group Management

  • Methoxy Groups : Installed early via dimethoxybenzaldehyde to avoid subsequent oxidation or demethylation.

  • Trifluoromethyl Group : Introduced post-cyclization due to its incompatibility with strong acids/bases used in earlier steps.

Purification and Characterization

Crystallization and Salt Formation

  • Benzenesulfonic Acid Salt Formation :
    Crude product is treated with benzenesulfonic acid (4 eq) in a water-organic solvent mixture (e.g., ethyl acetate/water) to precipitate the salt.

    • Yield : 51–65% after recrystallization from ethanol.

Chromatographic Purification

  • Normal-Phase Silica Gel :
    Mobile phase: Hexane/ethyl acetate (7:3) with 1% acetic acid to suppress tailing.

Analytical Validation

  • ¹H/¹³C NMR : Confirms substitution patterns and esterification.

    • Key Signals:

      • 3,5-Dimethoxybenzyl protons: δ 6.7–7.1 (multiplet).

      • Trifluoromethyl group: δ -62 ppm (¹⁹F NMR).

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₆H₂₆F₃NO₆).

Scalability and Industrial Considerations

Solvent Recovery Systems

  • Distillation : Recover DMF and methanol for reuse, reducing costs and environmental impact.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Hantzsch-Alkylation45–55>95Modular substitutionMulti-step, time-intensive
One-Pot Condensation30–4085–90Reduced purificationLow regioselectivity for CF₃ group
Salt Precipitation60–65>98High purity achievableRequires stoichiometric acid

Mechanistic Deviations and Byproduct Formation

Competing Pyran Formation

As observed in Hantzsch reactions with ortho-substituted aldehydes, the trifluoromethyl group’s steric bulk can divert the pathway to form pyrans rather than 1,4-DHPs. Mitigation strategies include:

  • Dilute Reaction Conditions : Reduces intermolecular side reactions.

  • Microwave-Assisted Synthesis : Accelerates cyclization, favoring the kinetic 1,4-DHP product .

Chemical Reactions Analysis

Types of Reactions

5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate: can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate primarily involves its interaction with calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions into cells, leading to various physiological effects such as vasodilation and reduced cardiac workload. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,4-Dihydropyridine Derivatives

Structural Analogues with Modified Ester Groups

Compound 4 : (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
  • Key Differences :
    • Ethyl ester at position 3 (vs. 3',4'-dimethoxybenzyl in the target compound).
    • 3-Nitrophenyl substituent at position 4 (vs. 2'-trifluoromethylphenyl).
Compound 5 : (3'S,4S)-1-benzyl-3-pyrrolidinylethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
  • Key Differences :
    • Pyrrolidinylethyl and benzyl ester groups (vs. methyl and dimethoxybenzyl esters).
    • 3-Nitrophenyl substituent at position 3.
  • Significance : The bulky benzyl-pyrrolidinyl group may reduce membrane permeability compared to the target compound’s dimethoxybenzyl ester .

Analogues with Aromatic or Heterocyclic Modifications

Dibenzyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Key Differences :
    • Furyl-linked 2,5-dichlorophenyl group at position 4 (vs. 2'-trifluoromethylphenyl).
    • Dibenzyl esters (vs. methyl and dimethoxybenzyl).
3-(1-Methylethyl) 5-(2-propoxyethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
  • Key Differences :
    • Isopropyl and propoxyethyl esters (vs. methyl and dimethoxybenzyl).
    • 3-Nitrophenyl substituent.
  • Significance : The propoxyethyl chain may enhance solubility in polar solvents compared to the target compound’s aromatic esters .

Data Table: Structural and Physicochemical Comparison

Compound Name (CAS Number) Molecular Formula Molecular Weight (g/mol) Substituents (Position 4) Ester Groups (Positions 3/5) Solubility
Target Compound (887407-05-8) C₂₆H₂₆F₃NO₆ 505.48 2'-Trifluoromethylphenyl 3: Methyl; 5: 3',4'-Dimethoxybenzyl Acetone, DCM, DMF
Compound 4 C₂₀H₂₃N₃O₆ 401.42 3-Nitrophenyl 3: Ethyl; 5: Methyl Not reported
Compound 5 C₂₈H₃₁N₃O₆ 529.57 3-Nitrophenyl 3: Pyrrolidinylethyl; 5: Benzyl Not reported
Dibenzyl derivative (421580-72-5) C₃₃H₂₇Cl₂NO₅ 604.48 5-(2,5-Dichlorophenyl)furan-2-yl 3/5: Benzyl Organic solvents
3-(1-Methylethyl) 5-(2-propoxyethyl) C₂₄H₃₁N₃O₈ 513.53 3-Nitrophenyl 3: Isopropyl; 5: Propoxyethyl Polar solvents

Research Findings and Functional Implications

  • Electronic Effects : The 2'-trifluoromethyl group in the target compound provides moderate electron-withdrawing effects, balancing redox stability and receptor interaction, unlike the stronger electron-withdrawing nitro group in Compounds 4 and 5 .
  • Solubility Trends : The dimethoxybenzyl ester in the target compound enhances solubility in organic solvents, whereas propoxyethyl or pyrrolidinyl esters (e.g., Compound 5) may favor aqueous miscibility .
  • Biological Activity : Structural variations at position 4 (e.g., trifluoromethyl vs. dichlorophenyl-furyl) influence selectivity for calcium channels or other biological targets, though specific data for the target compound remains understudied .

Biological Activity

5-Methyl 3-(3',4'-Dimethoxybenzyl)-1,4-Dihydro-2,6-dimethyl-5-(2'-trifluoromethyl)phenyl-3,5-pyridinedicarboxylate is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities, particularly as calcium channel blockers and antioxidants. This article explores its biological activity, including mechanisms of action, pharmacological effects, and research findings.

  • Molecular Formula : C26H26F3NO6
  • Molecular Weight : 505.48 g/mol
  • CAS Number : 887407-05-8
  • Solubility : Soluble in acetone, dichloromethane, and DMF
  • Appearance : Light yellow syrup

The primary mechanism of action for this compound involves its interaction with L-type calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells. This action can lead to various physiological effects such as:

  • Vasodilation : Relaxation of blood vessels, which can lower blood pressure.
  • Reduced Cardiac Workload : Beneficial for treating cardiovascular diseases.

Additionally, DHPs exhibit antioxidant properties by scavenging free radicals and modulating oxidative stress pathways. This dual action enhances their therapeutic potential in various conditions related to oxidative damage.

Calcium Channel Blockade

Research has shown that DHP derivatives can enhance the activity of TRPV1 channels in certain experimental models. In studies involving stably transfected TRPV1ε-NIH3T3 mouse fibroblast cell lines and primary cultures of dorsal root ganglion neurons, DHP derivatives demonstrated significant enhancement of capsaicin-induced calcium influx.

CompoundEC50 (µM)Emax Fold Increase
Compound 917.1 ± 1.25.3
Compound 2321.3 ± 1.15.0

These findings suggest that the compound may act as an enhancer rather than a direct agonist for TRPV1 receptors, potentially leading to desensitization or inactivation of nerve terminals under certain conditions .

Antioxidant Activity

DHPs have been studied for their protective effects against oxidative stress. They can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in vitro at concentrations higher than 100 µM. The antioxidant mechanisms include:

  • Hydrogen Donation : Certain structural features allow DHPs to act as hydrogen donors.
  • Free Radical Scavenging : DHPs can react with oxidizing species to prevent cellular damage.

In a study comparing various DHP derivatives, those with hydroxyl substitutions showed the highest antiradical activity, indicating that structural modifications can significantly influence their efficacy as antioxidants .

Study on Cardiovascular Effects

A study investigated the cardiovascular effects of a related DHP derivative in hypertensive rats. The results indicated that administration led to significant reductions in systolic blood pressure and heart rate variability, suggesting effective management of hypertension through calcium channel blockade.

In Vitro Studies on Oxidative Stress

In vitro experiments demonstrated that the compound could effectively decrease ROS levels in neuronal cell cultures exposed to oxidative stress conditions. This protective effect was attributed to its ability to modulate intracellular calcium levels and enhance cellular antioxidant defenses.

Q & A

Q. How is thermal and photochemical stability evaluated under storage conditions?

  • Methodological Answer : Conduct accelerated stability studies per ICH guidelines:
  • Thermal : Store at 40°C/75% RH for 6 months; analyze degradation via HPLC.
  • Photochemical : Expose to UV light (320–400 nm) for 48 hours; track oxidation products (e.g., quinone formation) using LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Methyl 3-(3',4'-Dimethoxybenzyl)-1,4-Dihydro-2,6-dimethyl-5-(2'-trifluoromethyl)phenyl-3,5-pyridinedicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Methyl 3-(3',4'-Dimethoxybenzyl)-1,4-Dihydro-2,6-dimethyl-5-(2'-trifluoromethyl)phenyl-3,5-pyridinedicarboxylate

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